3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane
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Overview
Description
3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrFOSi and a molecular weight of 305.26 g/mol . This compound is characterized by the presence of bromine, fluorine, and a tert-butyl dimethylsilane group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-5-fluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenoxy compounds.
Reduction Reactions: Products include dehalogenated phenoxy compounds.
Scientific Research Applications
3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The tert-butyl dimethylsilane group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Lacks the tert-butyl dimethylsilane group, making it less sterically hindered.
3-Bromo-5-fluorophenoxy(trimethyl)silane: Similar structure but with a trimethylsilyl group instead of tert-butyl dimethylsilane.
3-Bromo-5-fluorophenoxy(tert-butyl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of dimethylsilane.
Uniqueness
3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane is unique due to the presence of both bromine and fluorine atoms, which can participate in halogen bonding, and the tert-butyl dimethylsilane group, which provides steric hindrance. This combination of features makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
(3-bromo-5-fluorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBQHUDSGJQEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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